4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine 4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14548729
InChI: InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
SMILES:
Molecular Formula: C15H9Cl2FN4
Molecular Weight: 335.2 g/mol

4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine

CAS No.:

Cat. No.: VC14548729

Molecular Formula: C15H9Cl2FN4

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine -

Specification

Molecular Formula C15H9Cl2FN4
Molecular Weight 335.2 g/mol
IUPAC Name 4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
Standard InChI Key DUROVTLUQOYUPH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl

Introduction

4,6-Dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine class. This compound is characterized by its dichloro-substituted triazine core and a biphenyl moiety that includes a fluorine atom, which can enhance its biological activity and solubility properties .

Synthesis Methods

The synthesis of 4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. A common approach starts with cyanuric chloride, which is reacted with appropriate amines under controlled conditions.

Biological Activity and Applications

Triazine derivatives, including this compound, are known for their diverse applications in pharmaceuticals and agrochemicals due to their ability to interact with biological systems. Specifically, 4,6-dichloro-N-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine may inhibit lysophosphatidic acid acyltransferase β activity, which is crucial in cancer cell proliferation pathways, potentially leading to reduced tumor growth and altered cell signaling.

Research Findings

Compound FeatureDescription
Chemical StructureDichloro-substituted triazine core with a biphenyl moiety containing a fluorine atom.
Biological ActivityPotential inhibitor of lysophosphatidic acid acyltransferase β, affecting cancer cell proliferation.
SynthesisTypically involves nucleophilic substitution reactions starting from cyanuric chloride.
ApplicationsPharmaceutical and agrochemical applications due to its interaction with biological systems.

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